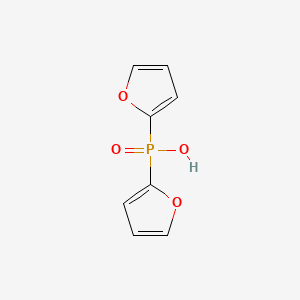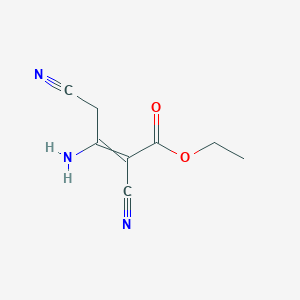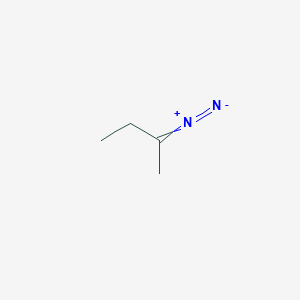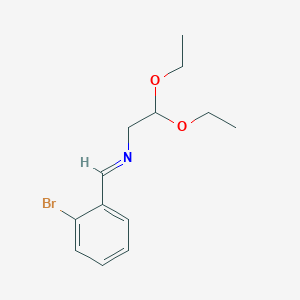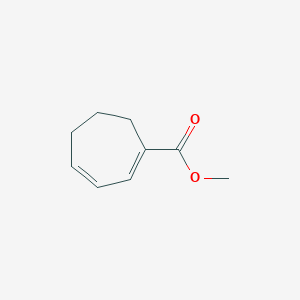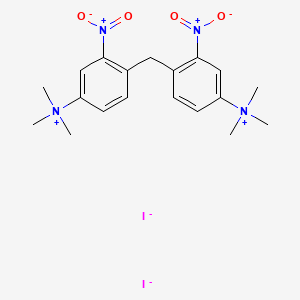
4,4'-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two anilinium groups, each substituted with three methyl groups and a nitro group, connected by a methylene bridge. The compound is often used in various scientific research applications due to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide typically involves the reaction of 4,4’-Methylenebis(N,N-dimethylaniline) with methyl iodide and nitric acid. The process can be summarized as follows:
Starting Material: 4,4’-Methylenebis(N,N-dimethylaniline)
Methylation: The starting material is treated with methyl iodide to introduce the trimethyl groups.
Nitration: The methylated product is then nitrated using nitric acid to introduce the nitro groups.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted anilinium compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the anilinium groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylenebis(N,N-dimethylaniline) diiodide
- 4,4’-Methylenebis(N,N-dimethylaniline) nitrate
Uniqueness
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is unique due to the presence of both trimethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
64379-90-4 |
|---|---|
Molekularformel |
C19H26I2N4O4 |
Molekulargewicht |
628.2 g/mol |
IUPAC-Name |
trimethyl-[3-nitro-4-[[2-nitro-4-(trimethylazaniumyl)phenyl]methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C19H26N4O4.2HI/c1-22(2,3)16-9-7-14(18(12-16)20(24)25)11-15-8-10-17(23(4,5)6)13-19(15)21(26)27;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RIVXPNQIPORJKO-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)[N+](C)(C)C)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


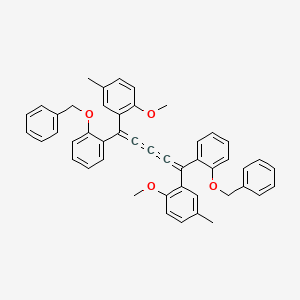
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
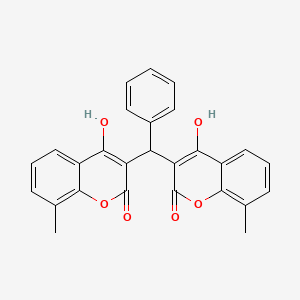
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
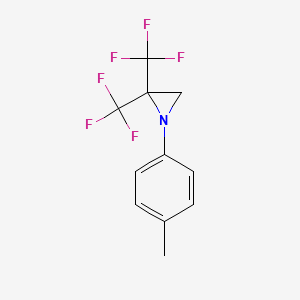
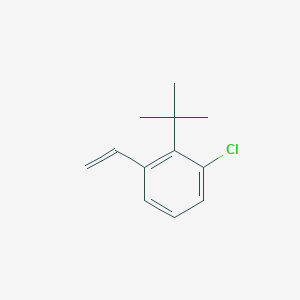
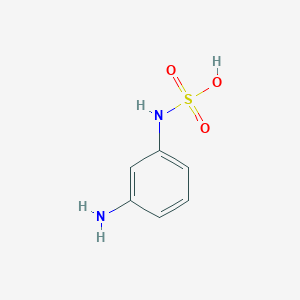
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
